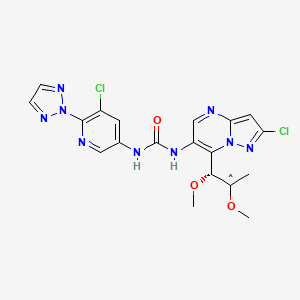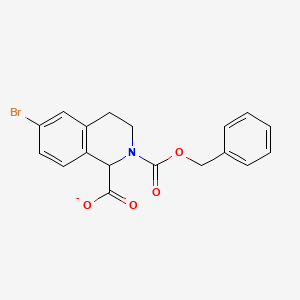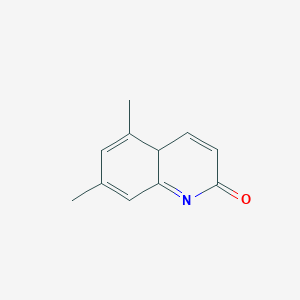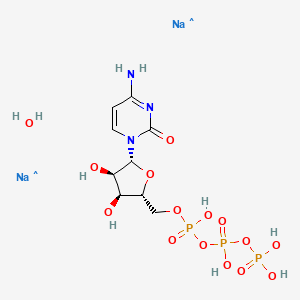
Cytidine 5'-triphosphate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-triphosphate disodium is a nucleoside triphosphate with a pyrimidine ring, present in RNA. It is a high-energy molecule that acts as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate disodium can be synthesized through several methods. One common approach involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate disodium often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine 5’-triphosphate, which is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate disodium undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate for enzymes like RNA polymerases, participating in the synthesis of RNA.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate under acidic or enzymatic conditions.
Condensation: It reacts with phosphocholine to form CDP-choline, a key intermediate in phosphatidylcholine synthesis.
Common Reagents and Conditions
Phosphorylating Agents: Phosphorus oxychloride, pyrophosphate.
Catalysts: Magnesium ions, manganese ions.
Conditions: Aqueous medium, controlled pH (usually around 7), and temperature (typically 25-37°C).
Major Products
RNA: When used as a substrate by RNA polymerases.
CDP-choline: In the formation of phosphatidylcholine.
Scientific Research Applications
Cytidine 5’-triphosphate disodium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of RNA and as a high-energy molecule in various biochemical reactions.
Biology: Plays a crucial role in the biosynthesis of glycerophospholipids and glycosylation of proteins.
Medicine: Investigated for its potential in treating neurological disorders and enhancing nerve cell survival.
Industry: Used in the production of RNA-based therapeutics and as a reagent in biochemical assays.
Mechanism of Action
Cytidine 5’-triphosphate disodium exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical processes. It participates in the biosynthesis of glycerophospholipids by reacting with phosphocholine to form CDP-choline, which is a key intermediate in phosphatidylcholine synthesis . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): Another high-energy nucleoside triphosphate involved in energy transfer and various biochemical reactions.
Guanosine 5’-triphosphate (GTP): Participates in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of RNA.
Uniqueness
Cytidine 5’-triphosphate disodium is unique due to its specific role in the biosynthesis of glycerophospholipids and its ability to act as a coenzyme in protein glycosylation . Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate disodium has specialized functions in lipid metabolism and RNA synthesis .
Properties
Molecular Formula |
C9H18N3Na2O15P3 |
|---|---|
Molecular Weight |
547.15 g/mol |
InChI |
InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
XHPCDCKQJHSUJB-LLWADOMFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12349083.png)
![6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
![2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
![2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate](/img/structure/B12349100.png)
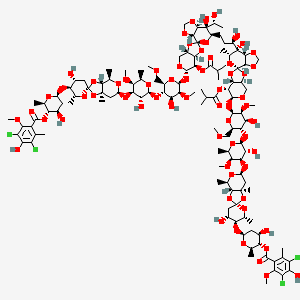

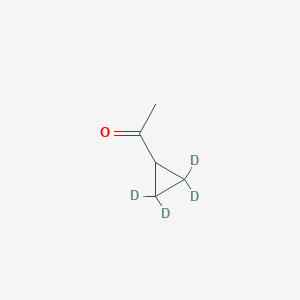

![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)

